molecular formula C9H20N2O B2986363 3-Methyl-2-morpholin-4-yl-butylamine CAS No. 923176-80-1

3-Methyl-2-morpholin-4-yl-butylamine

Cat. No. B2986363
M. Wt: 172.272
InChI Key: KUZCEYDTUIJKLG-UHFFFAOYSA-N
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Description

“3-Methyl-2-morpholin-4-yl-butylamine” is a biochemical used for proteomics research . Its molecular formula is C9H20N2O and it has a molecular weight of 172.27 .


Synthesis Analysis

The synthesis of morpholines, which includes “3-Methyl-2-morpholin-4-yl-butylamine”, has been a subject of research. A method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of “3-Methyl-2-morpholin-4-yl-butylamine” is defined by its molecular formula, C9H20N2O . Further structural analysis would require more specific information such as spectroscopic data.

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

One application involves an orally active, water-soluble neurokinin-1 (h-NK(1)) receptor antagonist, indicating potential relevance in treating emesis and depression. The construction of this compound involved thermal rearrangement, showcasing its efficacy in pre-clinical tests for these conditions (Harrison et al., 2001).

Synthesis of Morpholine Derivatives

Another application is found in the synthesis of functional morpholine dione derivatives of lysine, highlighting the chemical's role in creating novel compounds through a four-step reaction process. These derivatives were characterized using various spectroscopic techniques, demonstrating the compound's utility in chemical synthesis (Lu De-da, 2015).

HIV-1 Non-nucleoside Reverse Transcriptase Inhibitor Synthesis

The compound also finds application in the synthesis of DPC 963, a second-generation NNRTI (non-nucleoside reverse transcriptase inhibitor) drug candidate. This showcases the compound's potential in drug discovery, particularly in the treatment of HIV-1 (Kauffman et al., 2000).

Catalysis in Chemical Reactions

It is also involved in catalytic reactions with allenes and active methylene compounds, leading to adduct formation. This application highlights its role in facilitating complex chemical reactions, potentially useful in synthetic chemistry (Baker & Cook, 1976).

Synthesis of Antimicrobials

Furthermore, the compound is used in synthesizing potent antimicrobials, including arecoline derivatives. This application indicates its importance in medicinal chemistry for developing new treatments against microbial infections (Kumar, Sadashiva & Rangappa, 2007).

properties

IUPAC Name

3-methyl-2-morpholin-4-ylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-8(2)9(7-10)11-3-5-12-6-4-11/h8-9H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZCEYDTUIJKLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN)N1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-morpholin-4-yl-butylamine

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